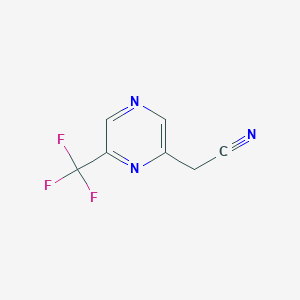![molecular formula C30H49N5O6 B12964331 N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide CAS No. 114301-96-1](/img/structure/B12964331.png)
N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a long aliphatic chain with hydroxyl groups, a nitrobenzo[c][1,2,5]oxadiazole moiety, and an amide linkage, making it a subject of interest in chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide typically involves multiple steps:
Formation of the Aliphatic Chain: The aliphatic chain with hydroxyl groups can be synthesized through a series of reactions starting from simple alkenes or fatty acids. This often involves epoxidation followed by ring-opening reactions to introduce hydroxyl groups at specific positions.
Introduction of the Nitrobenzo[c][1,2,5]oxadiazole Moiety: This step involves the synthesis of the nitrobenzo[c][1,2,5]oxadiazole ring, which can be achieved through nitration and subsequent cyclization reactions.
Coupling Reactions: The final step involves coupling the aliphatic chain with the nitrobenzo[c][1,2,5]oxadiazole moiety through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient reaction control and scaling up the processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the aliphatic chain can undergo oxidation to form ketones or carboxylic acids.
Reduction: The nitro group in the nitrobenzo[c][1,2,5]oxadiazole moiety can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzo[c][1,2,5]oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl₂ (Tin(II) chloride) in acidic medium.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to the presence of the nitrobenzo[c][1,2,5]oxadiazole moiety, which is known for its fluorescence properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its role as a drug delivery agent or as a part of drug molecules due to its ability to interact with biological membranes.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity, which can be beneficial in various industrial processes.
Mécanisme D'action
The mechanism by which N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzo[c][1,2,5]oxadiazole moiety can act as a fluorescent marker, allowing for the tracking of the compound within biological systems. The aliphatic chain can interact with lipid membranes, facilitating the compound’s incorporation into biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
Uniqueness
Compared to similar compounds, N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide is unique due to its combination of a long aliphatic chain with hydroxyl groups and a nitrobenzo[c][1,2,5]oxadiazole moiety. This unique structure provides it with distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
114301-96-1 |
|---|---|
Formule moléculaire |
C30H49N5O6 |
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27-/m0/s1 |
Clé InChI |
HZIRBXILQRLFIK-IEECYHMASA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




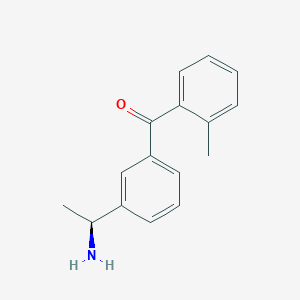
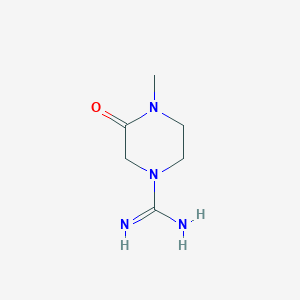


![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
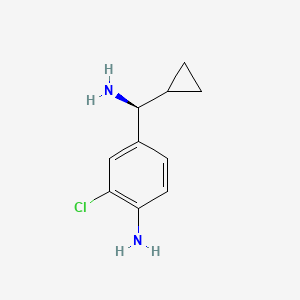

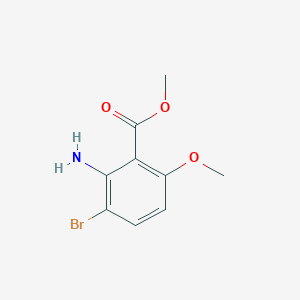
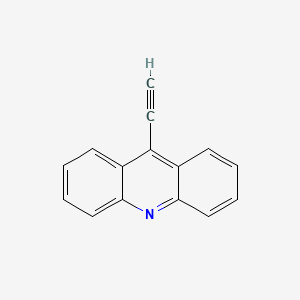
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)

